methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is a heterocyclic sulfonamide derivative characterized by:
- A 4-methoxybenzoate ester backbone.
- A sulfamoyl (-SO₂NH-) group at the 3-position of the benzoate.
- A pyrazine ring substituted with a furan-2-yl moiety at the 3-position, linked via a methylene bridge to the sulfamoyl group.
Properties
IUPAC Name |
methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-6-5-12(18(22)26-2)10-16(14)28(23,24)21-11-13-17(20-8-7-19-13)15-4-3-9-27-15/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRFMLPQVWBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the furan ring: This step involves the functionalization of the pyrazine ring with a furan moiety, often through a cross-coupling reaction such as Suzuki–Miyaura coupling.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methoxybenzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In the field of organic chemistry, methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate serves as a valuable building block for synthesizing more complex organic molecules. Its multi-step synthesis involves reactions such as:
- Formation of the Pyrazine Ring : Achieved through condensation reactions.
- Introduction of the Furan Ring : Typically involves cyclization reactions.
- Attachment of the Sulfamoyl Group : Conducted via sulfonation reactions.
Biology
The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Preliminary studies indicate promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity Case Study
A study evaluated several derivatives of similar structures for their antimicrobial efficacy. Compounds demonstrated significant activity with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .
Medicine
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its potential as an antibacterial agent makes it a candidate for drug development targeting infections resistant to conventional treatments.
Pharmaceutical Development Insights
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The mechanism of action typically involves interaction with specific enzymes or receptors, leading to inhibition or modulation of biological pathways .
Industry
The compound's unique properties make it useful in developing advanced materials and catalysts in chemical reactions. Its role in synthesizing novel materials can lead to applications in pharmaceuticals, agrochemicals, and polymer science.
Mechanism of Action
The mechanism of action of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .
Comparison with Similar Compounds
Research Findings and Implications
- Thermochemical Stability : Density-functional theory (DFT) studies () suggest that exact-exchange terms improve accuracy for sulfonamide energetics, critical for predicting the target’s stability .
- Solubility : The furan’s oxygen and pyrazine’s nitrogen atoms may enhance aqueous solubility compared to purely aromatic analogs (e.g., I-6230), though methoxy groups could counterbalance this via hydrophobicity .
Biological Activity
Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound (CAS No. 2034465-67-1) features a unique combination of functional groups that may contribute to its biological activity. The compound includes:
- Furan moiety : Known for various biological activities.
- Pyrazine ring : Often associated with antimicrobial properties.
- Benzoate structure : Commonly found in drug design for enhancing solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazine ring : Achieved through cyclization of appropriate precursors.
- Functionalization with furan : Often via cross-coupling reactions like Suzuki–Miyaura coupling.
- Esterification : Finalizing the structure through esterification of a benzoic acid derivative.
These methods can be optimized for yield and purity, potentially incorporating green chemistry principles to minimize environmental impact .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyrazine derivatives have shown potent antibacterial and antifungal activities against various strains . this compound is hypothesized to follow this trend due to its structural similarities.
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrazine derivatives | Antibacterial (MIC 0.12 - 0.98 µg/mL) | |
| Furan-based compounds | Antifungal (MIC comparable to amphotericin B) |
Anti-inflammatory Potential
The compound may also exhibit anti-inflammatory effects by inhibiting nitric oxide production and cyclooxygenase enzymes, as seen in related studies involving similar structures . This suggests potential applications in treating inflammatory diseases.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This could lead to inhibition of pathways associated with inflammation or microbial growth, although detailed biochemical studies are required to elucidate these pathways further .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial properties .
- Anti-inflammatory Research : Investigations into related compounds have shown their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), suggesting a pathway for developing anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
